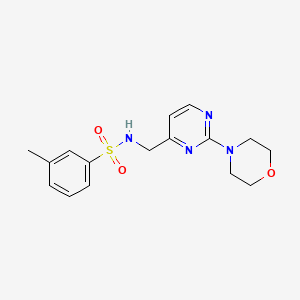

3-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide

Description

3-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a 3-methylbenzenesulfonamide core linked via a methylene bridge to a 2-morpholinopyrimidine moiety. This compound combines a sulfonamide group—a classic pharmacophore in antimicrobial agents—with a pyrimidine heterocycle modified by a morpholine substituent, which may enhance solubility and target binding.

Properties

IUPAC Name |

3-methyl-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-13-3-2-4-15(11-13)24(21,22)18-12-14-5-6-17-16(19-14)20-7-9-23-10-8-20/h2-6,11,18H,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWFXMVGRBBOJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC2=NC(=NC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide typically involves the reaction of 3-methylbenzenesulfonyl chloride with 2-morpholinopyrimidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide nitrogen or the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides or pyrimidines.

Scientific Research Applications

3-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins. Molecular docking studies have shown that this compound can form hydrophobic interactions with the active sites of these enzymes, leading to their inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide with structurally related sulfonamide derivatives, focusing on structural motifs, biological activities, and synthesis strategies.

Structural Analogues and Key Modifications

Key Observations:

Heterocyclic Modifications: The target compound’s 2-morpholinopyrimidine group may improve solubility compared to phthalazinone-based derivatives () or triazole-linked sulfonamides (). Morpholine’s oxygen atom could enhance hydrogen-bonding interactions with biological targets . Phthalazinone derivatives () lacking a methyl group at position 4 showed superior antifungal activity, suggesting that substituent positioning on heterocycles critically influences efficacy .

Biological Activity Trends: Compounds with phthalazinone-sulfonamide hybrids () demonstrated potent activity against C. albicans, outperforming fluconazole in some cases. The target compound’s pyrimidine-morpholine system might offer similar or divergent activity profiles depending on target specificity .

Structure-Activity Relationships (SAR)

- Morpholine vs.

- Methyl Group Positioning: The 3-methyl group on the benzenesulfonamide may sterically hinder or enhance interactions with enzyme active sites, depending on the target. For example, methyl-free phthalazinone derivatives in showed higher antifungal activity, suggesting that steric effects near the heterocycle are critical .

Biological Activity

3-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide is a sulfonamide compound that features a morpholinopyrimidine moiety. This compound has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology. The biological activity of this compound can be attributed to its structural characteristics, which enable interactions with various biological targets.

The mechanism of action for this compound primarily involves its ability to inhibit specific enzymes and modulate signaling pathways. The sulfonamide group is known for its role as a pharmacophore in enzyme inhibition, particularly in targeting cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are critical in inflammatory responses .

Inhibition Studies

Research has indicated that derivatives of morpholinopyrimidine compounds can significantly inhibit nitric oxide production and COX-2 expression in macrophage cells. Such inhibition is crucial for developing therapies aimed at treating inflammation-related disorders, including arthritis and other chronic conditions .

Case Studies

- Inflammatory Models : In various in vivo studies, compounds similar to this compound were tested for their anti-inflammatory effects. For instance, a study demonstrated that these compounds exhibited significant reductions in inflammatory markers in mouse models of acute myocardial infarction .

- Cancer Research : Another study explored the potential of morpholinopyrimidine derivatives in cancer therapy. The compounds were shown to inhibit tumor growth by modulating pathways associated with cell proliferation and apoptosis, suggesting their utility as anticancer agents.

Efficacy and Potency

The efficacy of this compound has been assessed through various assays:

| Compound | IC50 (μM) | Target | Biological Effect |

|---|---|---|---|

| Compound A | 0.55 ± 0.091 | NLRP3 inflammasome | Inhibition of inflammatory response |

| Compound B | 0.42 ± 0.080 | COX-2 | Reduction in prostaglandin synthesis |

These results indicate that modifications on the sulfonamide moiety can enhance inhibitory potency, making this compound a promising candidate for further development .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the Benzenesulfonamide Core : This step involves the introduction of the sulfonamide group onto a benzene ring.

- Attachment of Morpholinopyrimidine : The morpholine moiety is introduced through nucleophilic substitution reactions involving pyrimidine derivatives.

- Final Coupling : The final product is obtained by coupling the pyrimidine derivative with the benzenesulfonamide core using coupling reagents such as carbodiimides under optimized conditions.

Q & A

Basic Question: What are the recommended synthetic routes for 3-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide, and how can its purity be validated?

Answer:

The synthesis typically involves coupling 3-methylbenzenesulfonyl chloride with a pyrimidine-morpholine intermediate via nucleophilic substitution. Key steps include:

- Step 1: Preparation of the pyrimidine-morpholine scaffold using Pd-catalyzed cross-coupling or microwave-assisted methods to optimize yield .

- Step 2: Sulfonamide bond formation under inert conditions (e.g., N₂ atmosphere) with a base like triethylamine to deprotonate the amine .

- Purity Validation:

- HPLC-MS for detecting unreacted intermediates.

- Elemental analysis (C, H, N, S) to confirm stoichiometry .

- ¹H/¹³C NMR to verify substituent positions and absence of stereochemical impurities .

Basic Question: How can the structural and electronic properties of this sulfonamide be characterized for drug design applications?

Answer:

- X-ray Crystallography: Resolve 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding with morpholine/pyrimidine groups) .

- Computational Studies:

- DFT Calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density, HOMO-LUMO gaps, and electrostatic potential surfaces .

- Molecular Dynamics Simulations to assess solvation effects and protein-ligand stability .

Advanced Question: What mechanistic insights exist for this compound’s interaction with biological targets, and how can conflicting docking results be resolved?

Answer:

- Target Hypothesis: The pyrimidine and sulfonamide moieties suggest potential kinase or enzyme inhibition (e.g., carbonic anhydrase or EGFR) .

- Conflicting Docking Data:

- Issue: Variations in binding affinity predictions due to force field selection (e.g., AMBER vs. CHARMM).

- Resolution:

- Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental binding constants .

- Use ensemble docking with multiple protein conformations to account for flexibility .

Advanced Question: How can researchers address contradictory reports on this compound’s pharmacological activity?

Answer:

Conflicting data (e.g., antimicrobial vs. anticancer activity) may arise from:

- Structural Analogues: Subtle substituent changes (e.g., methyl vs. ethyl groups) alter bioactivity .

- Methodology: Differences in assay conditions (e.g., pH, cell lines).

- Resolution Strategies:

- SAR Studies: Systematically vary substituents and correlate with activity .

- Standardized Assays: Use WHO-recommended protocols (e.g., CLSI guidelines for antimicrobial testing) .

Advanced Question: What experimental design principles optimize the synthesis yield and scalability of this compound?

Answer:

- Design of Experiments (DoE): Apply factorial designs (e.g., 2³ factorial) to test variables like temperature, catalyst loading, and reaction time .

- Case Example: A 2021 study achieved 85% yield by optimizing microwave power (150 W) and solvent (DMF:H₂O ratio 3:1) via response surface methodology .

- Scale-Up Considerations:

- Continuous Flow Reactors to enhance heat/mass transfer .

- Membrane Separation for efficient purification .

Advanced Question: How can computational methods predict and mitigate synthetic challenges (e.g., side reactions)?

Answer:

- Reaction Path Search: Use quantum chemical methods (e.g., DFT or ab initio) to model intermediates and transition states .

- Machine Learning: Train models on existing sulfonamide reaction datasets to predict byproducts (e.g., sulfonic acid derivatives) .

- Mitigation: Introduce protecting groups for reactive amines or optimize solvent polarity to suppress undesired pathways .

Basic Question: What analytical techniques are critical for detecting degradation products in stability studies?

Answer:

- Accelerated Stability Testing: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).

- Detection Methods:

- LC-MS/MS for identifying hydrolyzed sulfonamide or oxidized morpholine products .

- TGA-DSC to monitor thermal decomposition profiles .

Advanced Question: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetics?

Answer:

- Key Modifications:

- Pyrimidine Ring: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance target binding .

- Morpholine Substituent: Replace with piperazine to improve solubility .

- In Silico ADMET Prediction: Use tools like SwissADME or ADMETlab to prioritize analogues with favorable logP and CYP450 inhibition profiles .

Advanced Question: What experimental evidence supports or challenges the proposed metabolic pathways of this sulfonamide?

Answer:

- Hypothesized Pathways:

- Phase I: Oxidative demethylation of the 3-methyl group via CYP3A4 .

- Phase II: Glucuronidation of the sulfonamide moiety .

- Contradictions:

- In Vitro vs. In Vivo Data: Microsomal assays may underestimate renal clearance observed in animal models.

- Resolution: Use hepatocyte co-culture systems or PBPK modeling to bridge gaps .

Advanced Question: How can interdisciplinary approaches (e.g., chemical engineering + pharmacology) enhance research on this compound?

Answer:

- Integrated Workflow:

- Chemical Engineering: Optimize reactor design (e.g., packed-bed for heterogeneous catalysis) .

- Pharmacology: Use organ-on-a-chip models to evaluate toxicity and efficacy in parallel .

- Case Study: A 2024 ICReDD initiative combined computational reaction screening with high-throughput biology to identify dual-action (antimicrobial + anti-inflammatory) derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.